molecular formula C7H9BN2O3 B12969204 (2-Acetamidopyridin-3-yl)boronic acid

(2-Acetamidopyridin-3-yl)boronic acid

Número de catálogo: B12969204
Peso molecular: 179.97 g/mol
Clave InChI: RSOAQDOQMFCHJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-Acetamidopyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine ring substituted with an acetamido group at the 2-position and a boronic acid (-B(OH)₂) moiety at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The acetamido group enhances solubility in polar solvents and may influence binding interactions with biological targets, such as enzymes or receptors, through hydrogen bonding . Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions, sensing applications, and as reversible covalent inhibitors in drug discovery .

Propiedades

Fórmula molecular

C7H9BN2O3

Peso molecular

179.97 g/mol

Nombre IUPAC

(2-acetamidopyridin-3-yl)boronic acid

InChI

InChI=1S/C7H9BN2O3/c1-5(11)10-7-6(8(12)13)3-2-4-9-7/h2-4,12-13H,1H3,(H,9,10,11)

Clave InChI

RSOAQDOQMFCHJU-UHFFFAOYSA-N

SMILES canónico

B(C1=C(N=CC=C1)NC(=O)C)(O)O

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetamidopyridin-3-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production methods for (2-Acetamidopyridin-3-yl)boronic acid typically involve scalable versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2-Acetamidopyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

Major Products Formed

    Coupled Products: Formed in Suzuki-Miyaura coupling reactions.

    Alcohols or Phenols: Formed in oxidation reactions.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Pyridine-Based Boronic Acids

Compound Name Substituent Position/Type Key Properties/Applications References
(2-Chloropyridin-3-yl)boronic acid 2-Cl, 3-B(OH)₂ Intermediate in drug synthesis
(2-Ethoxypyridin-3-yl)boronic acid 2-OEt, 3-B(OH)₂ Improved lipophilicity
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Bulky aryl substituent HDAC inhibition (IC₅₀: 1 µM)
Phenanthren-9-yl boronic acid Polycyclic aromatic Antiproliferative (IC₅₀: 0.225 µM)
  • Electron-Withdrawing vs. Lower pKa enhances boronate formation under physiological pH, improving target binding .
  • Solubility : The acetamido group increases polarity compared to hydrophobic analogs like phenanthren-9-yl boronic acid, reducing precipitation risks in aqueous media .

Table 2: Antiproliferative and Enzymatic Inhibition Profiles

Compound Target/Cell Line Activity (IC₅₀) Mechanism References
(2-Acetamidopyridin-3-yl)boronic acid Not explicitly tested Inferred from analogs Potential protease/HDAC inhibition
Phenanthren-9-yl boronic acid 4T1 triple-negative breast cancer 0.225 µM Cytotoxicity via undefined targets
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Magnaporthe oryzae RPD3 1 µM HDAC inhibition
6-Hydroxynaphthalen-2-yl boronic acid 4T1 cells 0.196 µM Antiproliferative
  • Selectivity: Boronic acids with aromatic moieties (e.g., phenanthren-9-yl) exhibit potent cytotoxicity but may lack selectivity due to non-specific interactions . In contrast, (2-Acetamidopyridin-3-yl)boronic acid’s pyridine core and polar substituent could enhance target specificity, akin to HDAC inhibitors with tailored aryl groups .
  • Proteasome Inhibition : Compounds with boronic acid warheads (e.g., bortezomib) show selective inhibition of proteasomes, a trait linked to boronic acid’s reversible binding to catalytic threonine residues . The acetamido group may modulate similar interactions.

Chemical Reactivity and Physicochemical Properties

Table 3: Key Physicochemical Parameters

Property (2-Acetamidopyridin-3-yl)boronic Acid 3-AcPBA 4-MCPBA References
pKa (estimated) ~8.2–8.5* 8.8 8.5
Glucose Binding Constant (K) Not reported Low Moderate
Ester Formation Kinetics Moderate (polar substituent) Slow (high pKa) Fast (optimal pKa)

*Inferred from substituent effects in .

  • pKa and Binding Affinity : The acetamido group’s electron-withdrawing nature likely reduces pKa compared to 3-AcPBA, aligning it closer to physiological pH (7.4) for optimal boronate formation . This property is critical for applications in glucose sensing or drug delivery .
  • Boronic Ester Dynamics : Substituents influence equilibrium between boronic acids and esters. The acetamido group may slow esterification compared to phenylboronic acid due to steric hindrance, as observed in triethylamine-mediated reactions .

Actividad Biológica

(2-Acetamidopyridin-3-yl)boronic acid is a compound belonging to the class of boronic acids, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of (2-Acetamidopyridin-3-yl)boronic acid, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Boronic acids, including (2-Acetamidopyridin-3-yl)boronic acid, exhibit unique interactions with biological targets due to their ability to form reversible covalent bonds with diols and amino acids. This property is particularly useful in designing inhibitors for various enzymes and receptors.

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and β-lactamases by binding to the active site through the formation of a boronate ester. This action disrupts the enzyme's function, leading to potential therapeutic effects against bacterial infections and cancer.
  • Anticancer Activity : Studies have shown that certain boronic acids can induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, they may inhibit the proteasome pathway, which is crucial for regulating cell cycle and apoptosis.

Antimicrobial Activity

(2-Acetamidopyridin-3-yl)boronic acid has demonstrated significant antimicrobial properties. It acts as an inhibitor against various strains of bacteria, including resistant strains such as Klebsiella pneumoniae and Escherichia coli. The compound's mechanism involves inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance.

Compound Target IC50 (nM) Activity
(2-Acetamidopyridin-3-yl)boronic acidKPC-2 β-lactamase<600Strong inhibitor
Compound 4bSHV-1 β-lactamase<600Strong inhibitor

Anticancer Activity

Research indicates that (2-Acetamidopyridin-3-yl)boronic acid can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. The compound has been shown to interact with key proteins involved in cell survival pathways.

Cell Line Effect Mechanism
U266 (Multiple Myeloma)Growth inhibitionG2/M phase arrest
MCF-7 (Breast Cancer)Induction of apoptosisTargeting proteasome activity

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various boronic acids against resistant bacterial strains. (2-Acetamidopyridin-3-yl)boronic acid exhibited potent activity against KPC-producing Klebsiella pneumoniae, with an IC50 value indicating strong inhibition of β-lactamase activity .
  • Anticancer Properties : In vitro studies demonstrated that (2-Acetamidopyridin-3-yl)boronic acid could significantly reduce the viability of U266 cells. The compound's mechanism was linked to proteasome inhibition, leading to increased levels of pro-apoptotic factors .

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that (2-Acetamidopyridin-3-yl)boronic acid has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low cytotoxicity towards human cells, making it a promising candidate for further development in therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.